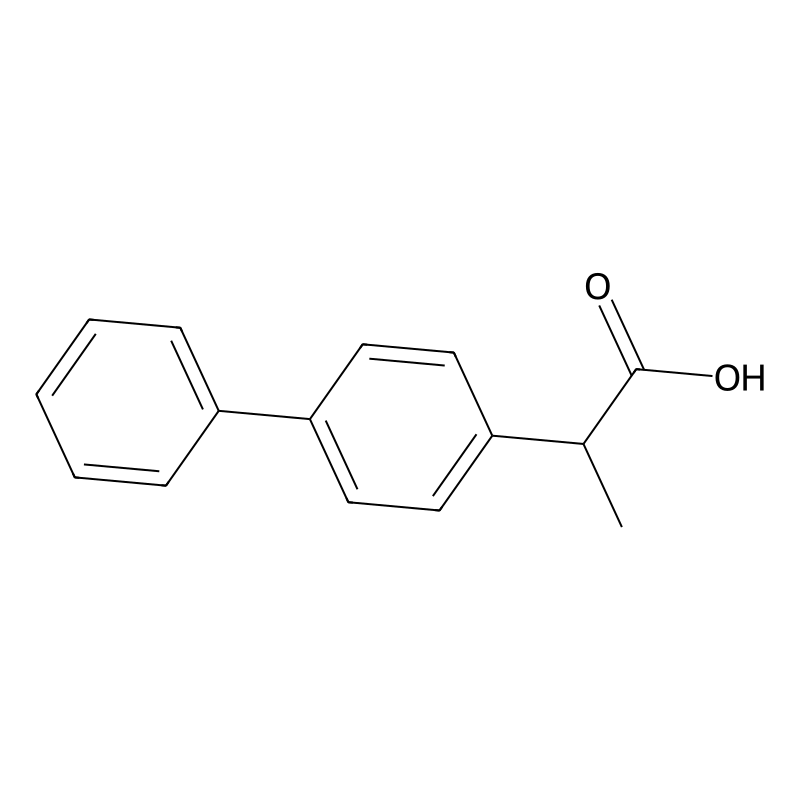

alpha-Methyl-4-biphenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-inflammatory properties

Biphenylacetic acid has been studied for its potential anti-inflammatory properties. Some studies suggest it may inhibit enzymes involved in the inflammatory response.Source: )

Other potential applications

Scientific literature also mentions potential applications of biphenylacetic acid derivatives in areas like:

Alpha-Methyl-4-biphenylacetic acid, with the chemical formula and CAS number 6341-72-6, is a compound known for its role as a metabolite of isopropylbiphenyl and as an impurity in flurbiprofen, a non-steroidal anti-inflammatory drug. This compound is characterized by its biphenyl structure and a propanoic acid functional group, which contribute to its unique chemical properties and biological activities. The molecular weight of alpha-Methyl-4-biphenylacetic acid is approximately 226.27 g/mol, and it exhibits a melting point of 168-169 °C and a boiling point around 388.3 °C .

Flurbiprofen's primary mechanism of action involves inhibiting the enzyme cyclooxygenase (COX), particularly COX-1 and COX-2 isoforms. COX plays a role in the production of prostaglandins, which are lipid mediators involved in inflammation, pain, and fever. By inhibiting COX, Flurbiprofen reduces prostaglandin synthesis, leading to its anti-inflammatory, analgesic, and antipyretic effects.

Additional Research

Current research explores the possibility of Flurbiprofen having additional mechanisms beyond COX inhibition, potentially contributing to its diverse therapeutic effects.

Flurbiprofen is generally well-tolerated, but common side effects include gastrointestinal upset, heartburn, and dizziness. More severe side effects like stomach ulcers and kidney problems can occur with high doses or prolonged use.

- Toxicity: The oral median lethal dose (LD50) in rats is 3.1 g/kg, indicating moderate toxicity. However, individual responses and potential for overdose require caution.

- Flammability: Flurbiprofen is not highly flammable but can burn if exposed to high temperatures.

- Reactivity: Flurbiprofen can react with strong acids and bases, leading to decomposition.

Alpha-Methyl-4-biphenylacetic acid is recognized for its biological activity primarily as a cyclooxygenase-2 (COX-2) selective inhibitor. This mechanism makes it relevant in the context of inflammation and pain management, similar to other non-steroidal anti-inflammatory drugs. The compound's ability to inhibit COX-2 suggests that it may reduce the production of prostaglandins, which are mediators of inflammation . Furthermore, studies indicate that it may influence gene expression related to inflammatory responses, enhancing its therapeutic potential .

The synthesis of alpha-Methyl-4-biphenylacetic acid can be achieved through several methods:

- Direct alkylation: This method involves the alkylation of biphenyl derivatives with propanoic acid derivatives.

- Rearrangement reactions: Certain rearrangement processes can yield this compound from simpler precursors.

- Reduction reactions: Starting from ketones or aldehydes that contain the biphenyl structure can also lead to the formation of alpha-Methyl-4-biphenylacetic acid through reduction techniques.

These synthetic routes allow for variations in yield and purity, depending on the specific conditions employed during the synthesis .

Alpha-Methyl-4-biphenylacetic acid finds applications primarily in pharmaceutical research due to its properties as a COX-2 inhibitor. It serves as an important reference compound in studies aimed at developing new anti-inflammatory medications. Additionally, it is used in analytical chemistry as a standard for identifying impurities in flurbiprofen formulations .

Research into the interactions of alpha-Methyl-4-biphenylacetic acid has focused on its binding affinity with COX enzymes and other biomolecules involved in inflammatory pathways. Studies indicate that this compound competes effectively with arachidonic acid for binding sites on COX-2, thereby inhibiting its activity. Furthermore, investigations into its pharmacokinetics reveal insights into absorption, distribution, metabolism, and excretion (ADME) profiles that are crucial for understanding its therapeutic potential and safety .

Several compounds share structural similarities with alpha-Methyl-4-biphenylacetic acid, particularly within the class of biphenyl propanoic acids. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Flurbiprofen | Contains a fluorine atom; potent anti-inflammatory effect | Widely used clinically; more potent than alpha-Methyl-4-biphenylacetic acid |

| Isopropylbiphenyl | Similar biphenyl structure; lacks carboxylic acid group | Serves as a precursor; less bioactive than alpha-Methyl-4-biphenylacetic acid |

| Esflurbiprofen | Fluorinated derivative; similar pharmacological profile | Enhanced bioavailability compared to alpha-Methyl-4-biphenylacetic acid |

| 2-(4-Biphenylyl)propionic Acid | Directly related structure; lacks methyl group | Less studied; potential for similar biological activity |

Alpha-Methyl-4-biphenylacetic acid stands out due to its specific role as an impurity in flurbiprofen and its unique profile as a COX-2 inhibitor without additional modifications seen in other derivatives .